2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride
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Overview
Description
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride is a chemical compound with the molecular formula C7H12NO4SCl It is a thiazolium salt, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride typically involves the reaction of thiazole derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds
Scientific Research Applications
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)-1,3-thiazolan-3-ium chloride
- 2,4-Bis(ethoxycarbonyl)-1,3-thiazolan-3-ium chloride
- 2,4-Bis(acetyl)-1,3-thiazolan-3-ium chloride
Uniqueness
2,4-Bis(methoxycarbonyl)-1,3-thiazolan-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxycarbonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of research and industrial applications.
Properties
IUPAC Name |
dimethyl 1,3-thiazolidin-3-ium-2,4-dicarboxylate;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-11-6(9)4-3-13-5(8-4)7(10)12-2;/h4-5,8H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMSOMGVNLBQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC([NH2+]1)C(=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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